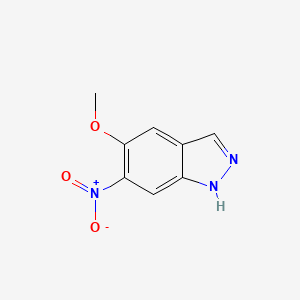

5-Methoxy-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRHTSGWGCDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666847 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724767-15-1 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 6 Nitro 1h Indazole and Its Analogs

Strategies for Indazole Core Construction Relevant to the Compound

The formation of the indazole nucleus is a critical step in the synthesis of 5-methoxy-6-nitro-1H-indazole and related compounds. Several synthetic strategies have been developed to efficiently construct this bicyclic heteroaromatic system. These methods often involve cyclization reactions, cross-coupling methodologies, and cycloaddition reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization reactions are a cornerstone in the synthesis of the indazole core. These methods typically involve the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Intramolecular amination reactions provide a powerful route to the indazole scaffold. These approaches often involve the cyclization of ortho-substituted nitroaromatics. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazole derivatives. organic-chemistry.org This type of reaction, where the nitro group is displaced, is particularly relevant for the synthesis of nitro-substituted indazoles. organic-chemistry.org Reductive cyclization of ortho-substituted nitroaromatics, such as o-nitro-ketoximes, using carbon monoxide and a metal catalyst, also presents a viable pathway to 1H-indazoles under neutral conditions.

Another approach involves the intramolecular reaction between a nitro group and a carbodi-imide group, which can lead to the formation of 2-arylbenzotriazoles, a related class of N-heterocycles, and highlights the reactivity of ortho-nitro-substituted precursors in cyclization processes. rsc.org Visible-light-promoted intramolecular C-H amination of 2-azidobiphenyls to form carbazoles also demonstrates a modern approach to intramolecular C-N bond formation, which could conceptually be adapted for indazole synthesis from suitable precursors. rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide, N,N-dimethylformamide, 100 °C | 1-Aryl-1H-indazole derivatives | organic-chemistry.org |

| ortho-Nitro-ketoximes | Carbon monoxide, [Cp*Fe(CO)2]2 (catalyst) | 1H-Indazoles | semanticscholar.org |

| 2-Azidobiphenyls | Visible light, water (co-solvent) | Carbazoles | rsc.org |

A classical and widely used method for constructing the indazole ring involves the condensation of hydrazines with appropriately substituted carbonyl compounds. chemicalbook.com For example, the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648) has been developed as a practical synthesis of indazoles. acs.orgresearchgate.netnih.govacs.org This method can effectively eliminate competitive side reactions like the Wolf-Kishner reduction that can occur in direct preparations from aldehydes. acs.orgresearchgate.netnih.govacs.org The reaction of 2-halobenzonitriles with hydrazine derivatives can also lead to substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

Furthermore, an efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones from o-fluoro-substituted acetophenones or benzaldehydes, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This strategy is particularly relevant for synthesizing indazoles with specific substitution patterns on the aryl group attached to N1. nih.gov

| Carbonyl Precursor | Hydrazine Derivative | Key Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine | Condensation/Cyclization | Indazoles | acs.orgresearchgate.netnih.govacs.org |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | Coupling/Condensation | 3-Aminoindazoles | organic-chemistry.org |

| o-Fluoro-substituted acetophenones/benzaldehydes | Arylhydrazines | Hydrazone formation/SNAr | 1-Aryl-1H-indazoles | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis and functionalization of indazole derivatives. nih.gov These methods are highly effective for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov For instance, 5-bromoindazoles can be coupled with various boronic acids to introduce substituents at the 5-position of the indazole ring. researchgate.net The electron-withdrawing nature of a nitro group, as in this compound, can deactivate the indazole ring, potentially requiring harsh conditions for Suzuki-Miyaura couplings. Optimization may involve high temperatures and the use of specific palladium catalysts and ligands.

Denitrative cross-coupling has also emerged as a method where a nitro group itself can be replaced, offering a novel synthetic route. nih.gov This approach utilizes nitroarenes as electrophilic coupling partners, expanding the scope of cross-coupling reactions beyond traditional haloarenes. nih.gov

The [3+2] cycloaddition reaction between an aryne and a diazo compound provides a direct and efficient route to the indazole skeleton. organic-chemistry.orgorgsyn.orgorganic-chemistry.orgnih.govresearchgate.net Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgresearchgate.net The reaction of benzynes with monosubstituted diazo compounds typically leads to 1H-indazoles through the rearrangement of the initial 3H-indazole adduct. orgsyn.org This methodology is versatile, allowing for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net The reaction of arynes with sydnones also offers a pathway to 2H-indazoles. nih.gov

| Reactant 1 | Reactant 2 | Key Features | Product | Reference |

|---|---|---|---|---|

| Benzyne (from o-(trimethylsilyl)aryl triflate) | Diazo compounds | Direct, efficient, mild conditions | Substituted indazoles | organic-chemistry.orgresearchgate.net |

| Benzyne | Monosubstituted diazo compounds | Rearrangement of initial adduct | 1H-Indazoles | orgsyn.org |

| Arynes | Sydnones | High yield, selective for 2H-isomers | 2H-Indazoles | nih.gov |

Cyclization Reactions

Targeted Functionalization and Substituent Introduction

The synthesis of this compound often involves the introduction of the methoxy (B1213986) and nitro groups onto a pre-existing indazole ring or a precursor that is then cyclized. The direct nitration of indazoles can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures. The position of nitration is influenced by the existing substituents and reaction conditions.

Alkylation of nitroindazole derivatives, for instance with 1,2-dibromoethane, can afford N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which can be further functionalized. mdpi.comnih.gov The resulting vinyl group can participate in 1,3-dipolar cycloaddition reactions to introduce pyrazoline units. mdpi.comnih.gov The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the cyclization of arylhydrazones derived from aldehydes or ketones bearing a nitro group. mdpi.comresearchgate.net

The reaction of nitro-1H-indazoles with formaldehyde (B43269) in acidic conditions has been studied, leading to the formation of (1H-indazol-1-yl)methanol derivatives, demonstrating a method for functionalization at the N1 position. acs.org Furthermore, a series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized, showcasing methods for introducing substituents at both the N1 and C3 positions of the 5-nitroindazole (B105863) core. researchgate.net

Regioselective Nitration Strategies for Indazoles

The introduction of a nitro group onto the indazole ring is a critical step in the synthesis of 6-nitro-substituted analogs. The position of nitration is governed by the electronic properties of the indazole ring and any existing substituents. Direct nitration of the indazole scaffold typically requires strong acidic conditions.

For a precursor such as 5-methoxy-1H-indazole, the methoxy group, being an electron-donating group, acts as an ortho-para director for electrophilic aromatic substitution. This directing effect primarily activates the C4 and C6 positions for nitration. The nitration is generally achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (e.g., 0–5°C) to prevent over-nitration and side reactions. While both C4 and C6 are electronically activated, the C6 position is often favored due to reduced steric hindrance compared to the C4 position, which is situated between the methoxy group and the fused pyrazole ring. Careful control of reaction time and temperature is crucial to maximize the yield of the desired 6-nitro isomer and minimize the formation of potential 4-nitro or dinitro byproducts.

Alternative nitrating agents and conditions have been explored to improve regioselectivity and functional group tolerance. frontiersin.org These methods aim to reduce the harshness of traditional mixed-acid systems, thereby providing cleaner reactions and higher yields of the desired product.

| Nitrating Agent | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low temperature (0-5°C) | Standard, powerful nitrating conditions for many aromatic compounds. | |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature | Provides mild conditions for regioselective ortho-nitration of phenols. | researchgate.net |

| Nitric Acid / Trifluoroacetic Anhydride | Inert solvent | Effective for direct nitration of various five-membered heterocycles. | researchgate.net |

| 5-methyl-1,3-dinitro-1H-pyrazole | MeCN or HFIP, 80°C with Lewis Acid | A versatile N-nitropyrazole reagent for mild and controllable mono- or di-nitration of arenes. | nih.gov |

Introduction of Methoxy Group in Indazole Synthesis

The synthesis of 5-methoxy-1H-indazole, the direct precursor for this compound, can be achieved through several routes. A common strategy involves constructing the indazole ring from a precursor that already contains the methoxy group at the desired position. For example, 5-methoxy-1H-indazole can be synthesized from 4-methoxy-2-methylaniline. This process typically involves diazotization of the aniline (B41778) followed by intramolecular cyclization.

An alternative approach is the methoxylation of a pre-formed indazole ring. This can be accomplished by the methylation of a corresponding hydroxyindazole, such as 5-hydroxy-6-nitro-1H-indazole, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF). Another method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 5-position with a methoxide (B1231860) source, although this may require harsh conditions if the ring is not sufficiently activated.

| Method | Reagents | Substrate Example | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | CH₃I / K₂CO₃ in DMF | Methylation of a hydroxyl-substituted indazole. | |

| Ring Synthesis from Precursor | 4-methoxy-2-methylaniline + NaNO₂ / Acetic Acid | Formation of 5-methoxy-1H-indazole. | nih.gov |

| Nucleophilic Aromatic Substitution | NaOMe / CuI | Substitution of a halogen on an activated indazole ring. | myskinrecipes.com |

Control of Tautomerism and Isomerism in Synthesis (1H- vs 2H-indazole)

Indazole exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net However, reactions involving the substitution of the N-H proton, such as alkylation, can often lead to a mixture of N1 and N2 substituted products. The control of this regioselectivity is a significant challenge in indazole synthesis.

The ratio of the resulting 1-substituted (1H) and 2-substituted (2H) isomers is influenced by several factors:

Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, favoring substitution at N2.

Electronic Effects: The electronic nature of substituents on the benzene ring can alter the relative nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups, such as a nitro group, can significantly influence the outcome of N-alkylation. For instance, indazoles with a nitro group at the C7 position have shown excellent selectivity for N2 alkylation. researchgate.netmdpi.com

Reaction Conditions: The choice of base, solvent, and temperature can dramatically affect the N1/N2 ratio. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N1-alkylated product. researchgate.netmdpi.com In contrast, Mitsunobu conditions have been reported to show a preference for the N2 isomer. researchgate.net

| Conditions | Typical Outcome | Controlling Factor | Reference |

|---|---|---|---|

| NaH in THF | Favors N1-alkylation | Thermodynamic control | researchgate.netmdpi.com |

| K₂CO₃ in DMF | Often gives a mixture of N1 and N2 isomers | Mixed kinetic and thermodynamic control | mdpi.com |

| Mitsunobu Reaction (DEAD, PPh₃) | Can favor N2-alkylation | Kinetic control | researchgate.net |

| Phase Transfer Catalysis | Variable, depends on catalyst and substrates | Interfacial reaction control | mdpi.com |

Advanced Synthetic Techniques

Modern organic synthesis has seen the development of more efficient and sustainable methods for the construction of heterocyclic compounds like indazoles. These techniques often employ catalysis and adhere to the principles of green chemistry.

Catalyst-Based Approaches in Indazole Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of complex indazole derivatives. preprints.orgmdpi.comnih.gov Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co) have been extensively used to facilitate C-N and N-N bond formations, as well as C-H functionalization. mdpi.comnih.govcaribjscitech.comresearchgate.net

Key catalyst-based strategies include:

Palladium-catalyzed reactions: These are widely used for intramolecular C-N bond formation, such as in the cyclization of o-haloaryl hydrazones.

Copper-catalyzed reactions: Copper catalysts are effective for both C-N and N-N bond-forming reactions and are often used in multi-component reactions to build the indazole core in a single step. nih.gov

Rhodium and Cobalt-catalyzed C-H activation: These methods allow for the direct functionalization of C-H bonds on the indazole precursor, providing an atom-economical route to substituted indazoles. mdpi.comcaribjscitech.com This approach can be used to construct the indazole ring via annulation strategies. mdpi.comcaribjscitech.com

These catalytic methods often provide access to a wide range of functionalized indazoles with high efficiency and selectivity, which would be difficult to achieve through traditional synthetic routes. preprints.orgnih.gov

| Catalyst Type | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-N Coupling | Synthesis of 2-aryl-2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. | nih.gov |

| Copper (Cu) | One-pot, Three-component Reaction | Synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. | nih.gov |

| Rhodium (Rh) | C-H Activation / Annulation | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. | mdpi.com |

| Cobalt (Co) | C-H Functionalization / Cyclization | Convergent synthesis of N-aryl-2H-indazoles via C-H bond addition to aldehydes. | nih.gov |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of indazole synthesis, several green approaches have been developed. chemicalbook.com

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. nih.govchemicalbook.com For instance, the use of PEG 300 as a solvent for the copper-catalyzed synthesis of 2H-indazoles has been reported. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous catalysts like copper(I) oxide nanoparticles, aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. nih.gov

One-Pot and Multicomponent Reactions: These strategies improve atom economy and process efficiency by reducing the number of synthetic steps, intermediate isolations, and purification procedures, thereby minimizing waste generation. nih.gov

| Reaction | Conventional Method | Green Alternative | Reference |

|---|---|---|---|

| Three-component Indazole Synthesis | Homogeneous CuI/TMEDA catalyst in DMSO at 120°C. | Heterogeneous Cu₂O nanoparticles in PEG 300. | nih.govnih.gov |

| Cyclization of Hydrazones | Conventional heating in organic solvents. | Microwave-assisted, solvent-free, or grinding protocols. | nih.govchemicalbook.com |

| C-H Functionalization | Use of stoichiometric and often hazardous reagents. | Catalytic C-H activation using earth-abundant metals and O₂ as an oxidant. | researchgate.net |

| General Synthesis | Multi-step synthesis with purification at each stage. | One-pot domino reactions to build the final product. |

Reaction Mechanisms and Chemical Transformations of 5 Methoxy 6 Nitro 1h Indazole

Reactivity Profiles of Nitro-Substituted Indazoles

The presence of a nitro group significantly influences the electronic properties of the indazole ring. Generally, the nitro group is strongly deactivating, reducing the electron density of the aromatic system and making it less susceptible to electrophilic attack. pw.edu.pl Conversely, this electron deficiency makes the ring more vulnerable to nucleophilic attack. rsc.org

Electrophilic aromatic substitution (EAS) on nitro-substituted indazoles is generally challenging due to the strong deactivating nature of the nitro group. pw.edu.pl The nitro group directs incoming electrophiles to the meta position, while the fused pyrazole (B372694) ring and the methoxy (B1213986) group also exert their own directing effects. For instance, nitration of the indazole core itself can be achieved, but often requires harsh conditions. researchgate.net

The electron-withdrawing nitro group strongly activates the indazole ring toward nucleophilic aromatic substitution (SNAr). rsc.org This property is frequently exploited in the synthesis of substituted indazoles. A common synthetic strategy involves the intramolecular SNAr cyclization of an arylhydrazone precursor bearing a suitable leaving group (such as fluorine) ortho to the nitro group. nih.govmdpi.com The electron deficiency induced by the nitro group facilitates the ring-closing attack by the nucleophilic hydrazone anion. nih.govmdpi.com

While the methoxy group is not a typical leaving group, similar methoxy arenes can undergo intramolecular nucleophilic substitution, particularly in the formation of heterocyclic rings. ntu.edu.sg In some highly activated heterocyclic systems, the nitro group itself can act as a nucleofuge and be displaced by a strong nucleophile. rsc.org

The reduction of the nitro group to a primary amine is one of the most important transformations of 5-Methoxy-6-nitro-1H-indazole, as it provides access to 6-aminoindazole derivatives which are valuable building blocks. This transformation can be achieved using a variety of reagents and conditions. The reduction is a six-electron process that proceeds sequentially through nitroso and N-hydroxylamino intermediates. nih.gov

Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. commonorganicchemistry.com Chemical reduction methods offer an alternative, often with greater chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron metal in acetic acid are commonly employed. commonorganicchemistry.com In related polynitro compounds, a nitro group positioned ortho to an alkoxy group is often preferentially reduced, suggesting the methoxy group in this compound may influence the reaction. stackexchange.com

| Reagent/Method | Conditions | Typical Yield | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12h | >85% | Standard method for complete reduction of aromatic nitro groups. commonorganicchemistry.com |

| SnCl₂/HCl | Ethanol, reflux | ~68% | A classic chemoselective method that avoids over-reduction. |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Variable | A mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Variable | Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Variable | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Reactions Involving the Methoxy Group

The methoxy group at the C5 position is relatively stable, but it can undergo specific reactions. The most common transformation is ether cleavage to yield the corresponding phenol (B47542), 5-hydroxy-6-nitro-1H-indazole. This reaction is typically performed using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). In certain contexts, particularly intramolecular cyclizations, methoxy groups on aromatic rings can also serve as leaving groups in nucleophilic substitution reactions. ntu.edu.sg

Intramolecular Rearrangements and Cyclizations

The synthesis of the nitro-indazole core itself often relies on a key cyclization step. One-pot syntheses of 1-aryl-5-nitro-1H-indazoles have been developed that proceed via the formation of an arylhydrazone followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.govmdpi.comresearchgate.net

Furthermore, the indazole nucleus can react with other reagents to form new ring systems or adducts. For example, 5-nitro-1H-indazole reacts with formaldehyde (B43269) in aqueous acidic solutions to afford the (5-nitro-1H-indazol-1-yl)methanol derivative. nih.govacs.org This reaction proceeds via attack of the indazole N1 atom on protonated formaldehyde. nih.govacs.org

Kinetics and Mechanistic Studies of 5-Nitroindazole (B105863) Derivatives

Mechanistic studies on related nitro-activated heterocyclic systems provide insight into the reactivity of this compound. Nucleophilic aromatic substitution (SNAr) reactions on such substrates typically proceed through a two-step addition-elimination mechanism. rsc.org The first step involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org This step is usually the rate-determining step. The second, faster step involves the departure of the leaving group to restore aromaticity. rsc.org

Kinetic studies on the reaction of 2-nitrothiazole (B159308) with nucleophiles have shown that the behavior of the nitro group as a leaving group is comparable to that of more conventional leaving groups like halogens. rsc.org The mechanism for the reduction of the nitro group has been established to occur via nitroso and hydroxylamine (B1172632) intermediates, with the reduction of the nitroso intermediate being significantly faster than the initial reduction of the nitro group. nih.gov The reaction of nitro-indazoles with formaldehyde has been mechanistically studied, confirming the formation of N1-substituted derivatives in acidic media. nih.govacs.org

Formaldehyde Addition Mechanisms to Nitroindazoles

The addition of formaldehyde to NH-indazoles, including nitro-substituted derivatives like this compound, is a well-documented reaction that typically occurs in aqueous hydrochloric acid. nih.gov This reaction leads to the formation of (1H-indazol-1-yl)methanol derivatives. nih.gov The general reactivity trend shows that indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives readily react with formaldehyde, whereas the 7-nitro-1H-indazole does not. nih.govacs.org

The mechanism of this reaction has been studied both experimentally, using NMR and crystallography, and theoretically. nih.govresearchgate.net In acidic conditions, the reaction proceeds through the formation of N1-CH₂OH derivatives. nih.govnih.gov While the reaction can also occur under neutral conditions, the use of hydrochloric acid is common in experimental procedures. acs.orgresearchgate.net

The addition of azoles to carbonyl compounds like formaldehyde is a reversible reaction. researchgate.net The mechanism in acidic media is complex. It is understood that formaldehyde is a much weaker base than indazoles, making a direct reaction between the indazolium cation and formaldehyde unlikely. researchgate.net Instead, the mechanism likely involves the protonated form of formaldehyde reacting with the neutral indazole tautomers. acs.orgresearchgate.net

Table 1: Reactivity of Nitro-1H-Indazoles with Formaldehyde in Aqueous HCl

| Compound | Reactivity | Product |

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol |

| 7-Nitro-1H-indazole | Does not react | No product formed |

This table is based on the general reactivity of nitroindazoles as reported in the literature. nih.govacs.org

Role of Tautomeric Forms in Reaction Pathways

Indazole and its derivatives, including this compound, exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The relative stability of these tautomers plays a critical role in determining the outcome of chemical reactions. For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. researchgate.net This preference for the 1H form generally dictates that reactions, such as alkylation or addition to formaldehyde, will occur at the N1 position. acs.orgresearchgate.net

The reaction with formaldehyde can theoretically proceed from either the neutral indazole tautomers (1H or 2H) or the protonated indazolium cation. acs.orgresearchgate.net In neutral conditions, zwitterionic intermediates are proposed to lead to the formation of both N1 and N2 substituted products. researchgate.net However, in the acidic conditions typically used for this reaction, the pathway is more defined. researchgate.net

The mechanism involves the reaction of the more stable and abundant 1H-tautomer with formaldehyde to yield the N1-substituted product, (1H-indazol-1-yl)methanol. acs.orgresearchgate.net The formation of the N2-substituted isomer is generally less favored due to the lower stability of the 2H-tautomer. researchgate.net Theoretical calculations have confirmed that the 1-substituted isomer is significantly more stable than the 2-substituted isomer. acs.org The Curtin-Hammett principle is often invoked to explain the product distribution in reactions involving tautomeric species, where the product ratio is determined by the relative energies of the transition states leading to the different products, rather than the initial population of the tautomers. researchgate.net

Table 2: Tautomeric Forms of Indazole

| Tautomer | Structure | Relative Stability |

| 1H-Indazole | Benzenoid | More stable |

| 2H-Indazole | Quinonoid | Less stable |

This table illustrates the general tautomerism in the parent indazole ring system. researchgate.net

Derivatization Strategies and Analogue Design Centered on 5 Methoxy 6 Nitro 1h Indazole

Diversification of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. The 5-methoxy-6-nitro-1H-indazole molecule is a valuable starting material for creating a diverse library of compounds due to its inherent structural features. The methoxy (B1213986) and nitro groups not only influence the electronic properties of the indazole ring but also serve as handles for further chemical transformations.

One of the primary strategies for diversifying this scaffold involves the chemical modification of the existing substituents. For instance, the nitro group at the C6 position can be reduced to an amino group, which can then be subjected to a variety of reactions such as acylation, alkylation, or sulfonylation to introduce new functionalities. Catalytic hydrogenation is an effective method for this reduction.

The methoxy group at the C5 position can also be a point of diversification. Demethylation to the corresponding hydroxyl group would allow for the introduction of different ether or ester linkages, further expanding the chemical space of the derived analogues. These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.

Functionalization at Nitrogen Positions (N1, N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or arylation reactions. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can have a profound impact on the biological activity of the molecule. The distribution of N1 and N2 isomers is influenced by the electronic and steric effects of the substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.org

In the case of this compound, the electron-withdrawing nature of the nitro group at C6 would generally favor substitution at the N1 position under thermodynamic control, as the 1H-indazole tautomer is typically more stable. nih.gov However, kinetic control or the use of specific catalytic systems can lead to the preferential formation of the N2-substituted product. rsc.org For instance, studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position can direct alkylation to the N2 position. nih.govbeilstein-journals.org

A variety of alkylating and arylating agents can be employed for the N-functionalization of the indazole core. nih.govmdpi.com Copper-catalyzed N-arylation reactions, for example, have been successfully applied to indoles, a related heterocyclic system, and similar methodologies could be adapted for this compound. nih.gov

Functionalization at Carbon Positions (C3, C4, C5, C6, C7)

Functionalization of the carbon atoms of the indazole ring is another important strategy for generating structural diversity. The C3 position is a common site for modification, often through metal-catalyzed cross-coupling reactions. chim.itmdpi.com However, the strong electron-withdrawing effect of the nitro group in this compound can deactivate the ring system, making some of these reactions, like the Suzuki-Miyaura coupling, more challenging and requiring harsh reaction conditions.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indazoles, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.orgnih.gov This approach could potentially be applied to introduce substituents at various positions on the benzene (B151609) ring of this compound.

The existing methoxy and nitro groups direct the regioselectivity of further electrophilic aromatic substitution reactions. The electron-donating methoxy group is ortho- and para-directing, while the electron-withdrawing nitro group is meta-directing. This interplay of directing effects can be exploited to introduce additional substituents at specific positions on the benzene portion of the indazole ring.

| Indazole Derivative | Reaction Type | Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| 1-Methyl-7-nitro-1H-indazole | Direct Arylation | Pd(OAc)2, PPh3, Iodoaryl | C3 | mdpi.com |

| 1H-Indazole | Suzuki-Miyaura Coupling | Pd Complex, Arylboronic acid | C3 | mdpi.com |

| 5-Methoxyindazole | Iodination | I2, KOH, Dioxane | C3 | chim.it |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.gov The this compound moiety can be incorporated into hybrid molecules with other heterocyclic systems known for their pharmacological importance, such as indoles, pyrazoles, or imidazoles. nih.govjmchemsci.com

The synthesis of such hybrids can be achieved by creating a covalent linkage between the this compound scaffold and another pharmacophore. This can be accomplished by functionalizing one of the reactive sites on the indazole ring, as described in the previous sections, and then coupling it with a suitably functionalized partner molecule. For example, a C3-functionalized indazole could be coupled with another heterocyclic ring system.

The design of these hybrid molecules allows for the exploration of new chemical space and the potential to target multiple biological pathways simultaneously. This strategy is increasingly being used in drug discovery to develop novel therapeutic agents with improved efficacy and reduced side effects.

Advanced Computational and Theoretical Studies of 5 Methoxy 6 Nitro 1h Indazole

Quantum Chemical Calculations (DFT, GIAO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 5-Methoxy-6-nitro-1H-indazole. These methods provide a detailed understanding of the molecule's electronic structure, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in characterizing the electronic landscape of this compound. By solving the Kohn-Sham equations, the electron density, molecular orbitals, and electrostatic potential can be determined. From these fundamental properties, a range of reactivity descriptors can be calculated, offering predictive insights into the molecule's chemical behavior.

Key electronic properties and reactivity descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized below. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP map would highlight the electron-rich regions, particularly around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atoms of the indazole ring, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution across the aromatic system.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -3.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 7.5 eV | Approximated as -EHOMO |

| Electron Affinity (A) | 3.2 eV | Approximated as -ELUMO |

| Global Hardness (η) | 2.15 eV | Calculated as (I - A) / 2 |

| Global Softness (S) | 0.23 eV-1 | Calculated as 1 / (2η) |

| Electronegativity (χ) | 5.35 eV | Calculated as (I + A) / 2 |

| Chemical Potential (μ) | -5.35 eV | Calculated as -(I + A) / 2 |

| Electrophilicity Index (ω) | 6.66 eV | Calculated as μ2 / (2η) |

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be predicted. These theoretical values, when compared with experimental data, can confirm the proposed structure and assign specific signals to individual atoms. Theoretical calculations at the B3LYP/6-311++G(d,p) level have been shown to provide a sound basis for experimental NMR observations in related nitroindazole systems. nih.gov

Similarly, DFT calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). These theoretical spectra, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to aid in the assignment of absorption bands. For this compound, characteristic vibrational frequencies would include N-H stretching, C-H stretching of the aromatic and methoxy groups, symmetric and asymmetric stretching of the NO2 group, and various C-N and C=C stretching modes within the indazole ring.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| H (N1) | 13.5 | C3 | 135.2 |

| H3 | 8.2 | C3a | 120.5 |

| H4 | 7.8 | C4 | 112.0 |

| H7 | 8.5 | C5 | 155.0 |

| H (OCH3) | 4.1 | C6 | 140.0 |

| - | - | C7 | 118.0 |

| - | - | C7a | 138.0 |

| - | - | C (OCH3) | 56.5 |

Table 3: Predicted Key IR Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| -CH3 Stretch | 2950 |

| C=N Stretch | 1630 |

| NO2 Asymmetric Stretch | 1530 |

| NO2 Symmetric Stretch | 1350 |

| C-O-C Stretch | 1250 |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These methods are fundamental in computational drug discovery for identifying potential biological targets and understanding the molecular basis of activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. For this compound, potential protein targets could include kinases, cyclooxygenases, or other enzymes where indazole derivatives have shown inhibitory activity.

A typical docking study would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. The methoxy group, the nitro group, and the N-H and nitrogen atoms of the indazole ring are all potential hydrogen bond donors or acceptors, which could form crucial interactions for binding affinity and selectivity. The electrostatic profile of the nitro group may also favor interactions within specific pockets of the binding site.

The flexibility of both the ligand and the protein is a critical factor in molecular recognition. Conformational analysis of this compound is an essential first step to identify its low-energy conformations that are likely to be relevant for binding. While the indazole ring system is rigid, rotation around the C-O bond of the methoxy group can occur.

Docking algorithms predict the most favorable binding mode, which is the specific conformation and orientation of the ligand in the protein's active site. Following docking, molecular dynamics simulations can be employed to refine the binding pose and assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes and the calculation of binding free energies, which offer a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For a class of compounds like nitroindazole derivatives, a QSAR study would begin by compiling a dataset of molecules with experimentally determined biological activities against a specific target. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates a subset of these descriptors with the observed biological activity. For this compound, key descriptors would likely include those related to the electronic effects of the nitro and methoxy groups, as well as descriptors for molecular shape and hydrophobicity.

A robust QSAR model must be rigorously validated to ensure its predictive power. Once validated, the model can be used to predict the activity of this compound and to suggest structural modifications that might enhance its activity, for instance, by altering substituents to optimize electronic or steric properties identified as important by the model.

Biological Activity and Mechanistic Insights of 5 Methoxy 6 Nitro 1h Indazole Derivatives

General Overview of Indazole Biological Activities

The indazole nucleus is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets, leading to a broad spectrum of therapeutic effects. Indazole derivatives have been reported to possess a remarkable range of biological activities, including but not limited to:

Anticancer: Many indazole-based compounds have been developed as potent anticancer agents, some of which have been approved for clinical use. rsc.orgresearchgate.net

Antimicrobial: The indazole scaffold has been incorporated into molecules with significant antibacterial, antifungal, and antiprotozoal properties. researchgate.net

Anti-inflammatory: Certain indazole derivatives exhibit anti-inflammatory effects. researchgate.net

Neuroprotective: Some indazoles have shown potential in the treatment of neurodegenerative diseases. encyclopedia.pub

Kinase Inhibition: The indazole ring is a key component in numerous kinase inhibitors, which are crucial in cancer therapy. rsc.org

The biological versatility of the indazole scaffold stems from its ability to form various interactions with biological macromolecules, including hydrogen bonds and π-π stacking, which are critical for receptor and enzyme binding. researchgate.net The specific functionalization of the indazole ring, as seen in 5-Methoxy-6-nitro-1H-indazole, can fine-tune these interactions and direct the compound's activity towards specific cellular pathways.

Anticancer Activity and Related Mechanisms

Nitroindazole derivatives are a class of compounds that have garnered significant attention for their potential as anticancer agents. researchgate.net The presence of the nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and its ability to interact with biological targets involved in cancer progression.

While specific kinase inhibition data for this compound is not extensively documented, the broader class of indazole derivatives is well-established as potent kinase inhibitors. rsc.org Kinases are enzymes that play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov

Indazole-based drugs such as Axitinib and Pazopanib are approved tyrosine kinase inhibitors used in cancer treatment. rsc.org These drugs typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling and inhibiting cancer cell growth. nih.gov The indazole core often serves as the hinge-binding motif, a critical interaction for potent kinase inhibition. nih.gov It is plausible that this compound and its derivatives could also exhibit kinase inhibitory activity, though further research is needed to elucidate their specific targets and mechanisms.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.org Many anticancer agents exert their effects by inducing apoptosis in tumor cells. frontiersin.org Studies on derivatives of 6-nitroindazole (B21905) have demonstrated their ability to trigger apoptotic pathways.

For instance, the 6-nitroindazole derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), has been shown to induce apoptosis in human prostate carcinoma cells (DU-145). nih.gov Treatment with NDHL led to a significant, concentration-dependent increase in the percentage of apoptotic cells. nih.gov This suggests that the 6-nitroindazole moiety plays a role in activating the molecular machinery of apoptosis. The mechanism of apoptosis induction by such compounds can involve the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis. researchgate.net

Table 1: Apoptosis Induction in DU-145 Cells by a 6-Nitroindazole Derivative (NDHL)

| Concentration of NDHL (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 1.98 |

| 2.5 | 8.43 |

| 5 | 16.76 |

| 10 | 39.45 |

| 20 | 57.89 |

Data is based on the effects of (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) on DU-145 human prostate carcinoma cells after 48 hours of exposure. nih.gov

A key characteristic of cancer is uncontrolled cell proliferation. mdpi.com The ability of a compound to inhibit the proliferation of cancer cells is a primary indicator of its potential as an anticancer agent. Derivatives of 6-nitroindazole have shown potent antiproliferative activity against various cancer cell lines.

The compound (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) significantly inhibited the proliferation of human prostate carcinoma cells DU-145 and LNCaP in a dose-dependent manner. nih.gov Similarly, a series of 6-substituted aminoindazole derivatives, synthesized from a 6-nitroindazole precursor, exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116). rsc.org One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed an IC50 value of 0.4 µM. rsc.org These findings underscore the importance of the 6-position on the indazole ring for antiproliferative effects.

Table 2: Antiproliferative Activity of 6-Nitroindazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) | DU-145 (Prostate) | ~10 |

| (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) | LNCaP (Prostate) | ~10 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 |

IC50 values are approximate for NDHL based on proliferation reduction percentages reported. nih.gov The IC50 for the aminoindazole derivative is as reported. rsc.org

The cell cycle is a series of events that leads to cell division and replication. nih.gov Cancer cells often have a dysregulated cell cycle, leading to continuous proliferation. nih.gov Inducing cell cycle arrest is a common mechanism by which anticancer drugs inhibit tumor growth. nih.gov

The 6-nitroindazole derivative NDHL has been shown to cause cell cycle arrest in the G1 phase in human prostate carcinoma cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For example, another 6-substituted aminoindazole derivative was found to induce G2/M phase cell cycle arrest in HCT116 cells. rsc.org This indicates that derivatives originating from the 6-nitroindazole scaffold can interfere with different phases of the cell cycle to exert their antiproliferative effects. nih.govrsc.org

Antimicrobial Activity

Nitroaromatic compounds, including nitroindazoles, are known to possess a broad spectrum of antimicrobial activity. encyclopedia.pub The mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine (B1172632) intermediates. encyclopedia.pub These reactive species can then damage cellular macromolecules, such as DNA, leading to cell death. encyclopedia.pub

While specific data on the antimicrobial activity of this compound is limited, studies on related nitroindazole derivatives have shown promising results. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Some of these derivatives showed potent growth inhibitory activity against Leishmania major, suggesting that the 6-nitroindazole scaffold is a promising starting point for the development of new antiprotozoal agents. nih.gov

Furthermore, various 5-nitroindazole (B105863) derivatives have been investigated for their activity against protozoan parasites like Trichomonas vaginalis and Trypanosoma cruzi. researchgate.netnih.gov Some of these compounds exhibited remarkable antiprotozoal activity at low concentrations. researchgate.net The presence of the nitro group is often crucial for this activity, highlighting the potential of compounds like this compound in the development of novel antimicrobial agents. encyclopedia.pub

Antibacterial Efficacy

The antibacterial potential of nitroindazole derivatives has been an area of active investigation. The nitro group is a key pharmacophore that can be reduced within bacterial cells to generate reactive nitrogen species, which in turn can damage cellular macromolecules, including DNA, leading to bacterial cell death.

One study focused on new substituted benzo[g]indazoles functionalized with a 6-nitro group, which are structurally related to the this compound core. These compounds were screened for activity against wild-type and multidrug-resistant bacteria. Notably, certain nitro-based indazole derivatives demonstrated activity against Neisseria gonorrhoeae, with MIC values ranging from 62.5 μg/mL to 250 μg/mL, and importantly, showed no hemolytic activity in human red blood cells. nih.gov

Another area of research has been the synthesis of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives. Within this series, compounds featuring a 4-nitrophenylsulfonyl group, such as 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, were identified as the most active antibacterial agents. nih.gov Quantitative structure-activity relationship (QSAR) studies on this class of compounds have highlighted the importance of topological parameters in defining their antibacterial activity. nih.gov

While these studies are on related structures rather than specifically on this compound derivatives, they underscore the potential of the 6-nitroindazole scaffold as a source of new antibacterial agents.

| Compound Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 13b | N. gonorrhoeae | 62.5 μg/mL nih.gov |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 12a | N. gonorrhoeae | 250 μg/mL nih.gov |

Antifungal Potential

The exploration of 5-nitroindazole derivatives has also extended to their potential as antifungal agents. Similar to their antibacterial mechanism, the antifungal action is often attributed to the nitro group, which can be bio-reduced to cytotoxic metabolites within fungal cells.

A study on 5-nitroindazole acetamides revealed significant antifungal activity. acs.org Specifically, derivatives synthesized using ethyl and methoxy (B1213986) substituted anilines demonstrated notable zones of inhibition and MIC values of 50 μg/mL against both Aspergillus niger and Candida albicans. acs.orgnih.gov This level of activity was comparable to the standard antifungal drug, Fluconazole. acs.org Molecular docking studies suggested that these compounds have significant interactions with the fungal target protein 1EA1. acs.orgnih.gov

Another research effort synthesized a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives and evaluated their antimicrobial properties. Among the synthesized compounds, those containing a 4-nitrophenylsulfonyl moiety were found to be the most potent antifungal agents. nih.gov

These findings indicate that the 5-nitroindazole scaffold is a promising template for the development of novel antifungal drugs.

| Compound Type | Fungal Strain | Activity (MIC) | Reference Drug |

|---|---|---|---|

| Ethyl and Methoxy Substituted 5-Nitroindazole Acetamides | Aspergillus niger | 50 μg/mL acs.orgnih.gov | Fluconazole acs.org |

| Ethyl and Methoxy Substituted 5-Nitroindazole Acetamides | Candida albicans | 50 μg/mL acs.orgnih.gov | Fluconazole acs.org |

Antiprotozoal Properties (e.g., Trichomonacidal, Antichagasic, Antileishmanial)

The 5-nitroindazole core is a well-established pharmacophore in the design of antiprotozoal agents. Many existing antiprotozoal drugs are nitroheterocyclic compounds, and their mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases to generate radical species that are toxic to the parasite.

Trichomonacidal Activity: Several series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized and evaluated for their activity against Trichomonas vaginalis. A number of these derivatives displayed remarkable trichomonacidal activity, with some showing potent effects at a concentration of 10 μg/mL. researchgate.net

Antichagasic Activity: The same class of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles also exhibited promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The efficacy of these compounds underscores the potential of the 5-nitroindazole scaffold in the development of new treatments for this neglected tropical disease.

Antileishmanial Activity: Research into 6-nitro-1H-indazoles has included the synthesis of derivatives through 1,3-dipolar cycloaddition to create compounds bearing pyrazole (B372694), 1,2,3-triazole, and 4,5-dihydroisoxazole systems. These novel heterocyclic systems have been tested for their antileishmanial activity against three species of Leishmania, demonstrating the versatility of the nitroindazole core in generating compounds with a broad spectrum of antiprotozoal effects. acs.org

| Compound Class | Protozoal Target | Observed Activity |

|---|---|---|

| 3-Alkoxy/3-Hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | Trichomonas vaginalis | Remarkable activity at 10 μg/mL researchgate.net |

| 3-Alkoxy/3-Hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | Trypanosoma cruzi | Interesting antichagasic activity researchgate.net |

| 6-Nitro-1H-indazole cycloaddition derivatives | Leishmania spp. | Demonstrated antileishmanial activity acs.org |

Anti-inflammatory and Analgesic Activities

The indazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has been conducted to explore the anti-inflammatory and analgesic potential of nitro-substituted indazoles.

A study investigated the anti-inflammatory properties of 6-nitroindazole, a close structural analog of the this compound core. In a carrageenan-induced rat paw edema model, 6-nitroindazole produced a maximum of 71.36% inhibition of inflammation at a dose of 100mg/kg in the fifth hour. This effect is thought to be mediated, in part, by the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

In in vitro assays, 6-nitroindazole demonstrated a concentration-dependent inhibition of interleukin-1β (IL-1β) with an IC50 value of 100.75 μM. However, its inhibitory activity against tumor necrosis factor-α (TNF-α) was less pronounced, showing only 29% inhibition at the maximum tested concentration of 250 μM. Additionally, 6-nitroindazole exhibited significant antioxidant activity by inhibiting lipid peroxidation, with 78.75% inhibition at a concentration of 200μg/ml.

The analgesic properties of 7-nitroindazole, another related compound, have been demonstrated in mouse models. It exhibits antinociceptive effects, particularly in inflammatory models of pain, without causing an increase in blood pressure, suggesting a central mechanism of action. uni-konstanz.de This is attributed to its role as an inhibitor of nitric oxide synthase (NOS). uni-konstanz.de

| Activity | Model/Assay | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema (100mg/kg) | 71.36% inhibition |

| IL-1β Inhibition | In vitro assay | IC50 = 100.75 μM |

| TNF-α Inhibition | In vitro assay (250 μM) | 29% inhibition |

| Lipid Peroxidation Inhibition | In vitro assay (200μg/ml) | 78.75% inhibition |

Other Reported Biological Activities

While the primary research focus for this compound derivatives has been on antimicrobial and anti-inflammatory activities, the broader class of indazole derivatives has been investigated for a wide range of pharmacological effects.

The cardiovascular effects of indazole derivatives have been another area of pharmacological investigation. The general class of indazole-containing compounds has been reported to possess antiarrhythmic properties among other cardiovascular benefits. nih.gov For instance, some indazole derivatives have been explored for their potential to act as β3-adrenergic receptor agonists with a favorable cardiovascular safety profile, suggesting a lack of adverse effects on heart rate and blood pressure. acs.orgacs.org Another indazole derivative, FKK (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide), has been studied for its cardiovascular effects in comparison to other bronchodilators and was found to have less potent and shorter-lasting effects on cardiac parameters. nih.gov Despite these broader investigations into the cardiovascular properties of the indazole class, specific data on the antiarrhythmic activity of this compound derivatives remains to be elucidated in published research.

Estrogen Receptor Degradation

Indazole-containing compounds have emerged as a significant class of selective estrogen receptor degraders (SERDs), which are therapeutic agents that not only block the estrogen receptor (ER) but also induce its degradation. This dual mechanism is crucial for treating ER-positive (ER+) breast cancers, especially those that have developed resistance to traditional endocrine therapies.

The development of tricyclic indazole derivatives has been a key area of investigation. x-mol.netresearchgate.net By replacing a phenol (B47542) group with an indazole scaffold in certain molecular frameworks, researchers have successfully created novel SERDs. x-mol.net This structural modification has been shown to address issues like the formation of reactive metabolites, leading to compounds with improved chemical stability and more favorable pharmacokinetic profiles. x-mol.net

Further optimization of these indazole-based SERDs, often guided by X-ray crystallography and NMR conformational studies, has involved modifying the alkyl side chain and the pendant aryl group. x-mol.net These efforts have led to the identification of potent degraders of the estrogen receptor alpha (ERα). For instance, certain optimized tricyclic indazoles demonstrate high efficacy in degrading ERα in both MCF-7 and CAMA-1 breast cancer cell lines, with profiles comparable to the established SERD, fulvestrant. researchgate.net The strategic control of lipophilicity in these derivatives has been crucial for ensuring good physicochemical properties suitable for oral administration. researchgate.net

The table below illustrates the characteristics of representative indazole-based SERDs, highlighting their potency in cellular assays.

| Compound | Modification | ERα Degradation (EC50) | Antiproliferative Activity (IC50) |

|---|---|---|---|

| Indazole Analog 45 | Initial Lead Compound | 3.5 nM | 2.1 nM |

| Indazole Analog 54 | Ortho-fluoropropan-2-yl substitution | 1.4 nM | 1.9 nM |

| AZD9833 (Compound 28) | Optimized Sidechain and Core | Potent degradation in MCF-7 cells | High potency in mouse xenograft models |

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, IDO1 is overexpressed in many tumor cells, creating an immunosuppressive microenvironment that allows the tumor to evade the host's immune system. nih.gov Consequently, the development of IDO1 inhibitors is a major goal in cancer immunotherapy.

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for the inhibition of IDO1. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO). Among these, certain compounds displayed significant potency. For example, one derivative, referred to as compound 35 in a key study, exhibited an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay for IDO1 inhibition. This compound also demonstrated promising activity against TDO, making it a potent dual IDO1/TDO inhibitor. nih.gov

Docking models suggest that 1H-indazole derivatives effectively interact with the ferrous ion of the heme group and key residues within the hydrophobic pockets (Pocket A and B) of the IDO1 active site, which underpins their inhibitory activity. nih.govresearchgate.net

The inhibitory activities of selected 1H-indazole derivatives against IDO1 are summarized in the following table.

| Compound | Substituents | IDO1 Enzymatic IC50 (μM) | IDO1 Cellular IC50 (μM) |

|---|---|---|---|

| Compound 2g | (Not specified in abstract) | 5.3 | N/A |

| Compound 35 | 4,6-disubstituted | 0.74 | 1.37 (HeLa cells) |

| Compound e | Erlotinib-linked 1,2,3-triazole | N/A | 0.32 (HeLa cells) |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights into optimizing their efficacy as therapeutic agents.

Impact of Substituents on Biological Efficacy

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.

For IDO1 inhibitors , SAR analysis indicates that the 1H-indazole scaffold is essential for activity. nih.gov Furthermore, the substituent groups at both the 4- and 6-positions significantly affect the inhibitory potency. nih.gov Modifications at these positions are crucial for optimizing interactions within the active site of the enzyme.

In the development of indazole-based SERDs , systematic investigation of different regions of the molecular architecture has been key. Modifications to the pendant aryl group and the alkyl sidechain have led to compounds with enhanced ERα degradation ability and improved metabolic stability. x-mol.netresearchgate.net For example, the introduction of specific fluorine-containing groups yielded derivatives with superior potency. researchgate.net

Studies on antimicrobial indazoles have shown that hybridizing the indazole nucleus with other cyclic systems can produce dual-action agents. nih.gov The activity of these compounds against various pathogens was found to be highly influenced by the specific heterocyclic systems attached to the indazole core. nih.gov

Role of Nitro and Methoxy Groups in Bioactivity

The nitro and methoxy groups on the this compound core play pivotal roles in defining the molecule's electronic properties and biological activity.

The nitro group is a strong electron-withdrawing group and is a common feature in many biologically active compounds, particularly in the realm of antimicrobial agents. researchgate.netcsic.es In many antiprotozoal nitro compounds, this group can be bioreductively activated to produce radical species that are toxic to the target organism. csic.es The presence of a nitro group at the 5- or 6-position of the indazole ring is often associated with potent biological effects, including anticancer and antileishmanial activities. researchgate.net

Stereochemical Considerations and Biological Activity

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site.

In the field of indazole chemistry, the synthesis of molecules with specific stereochemistry is an area of active research. Recent advancements include the development of highly enantioselective methods to synthesize indazoles with a C3-quaternary chiral center. pnrjournal.com This highlights the recognized importance of controlling the stereochemistry of indazole derivatives to achieve desired biological outcomes. pnrjournal.com

While specific SAR studies detailing the differential activity of enantiomers for derivatives of the this compound scaffold are not extensively documented in the reviewed literature, the principles of medicinal chemistry suggest that the stereoisomers of these derivatives would likely exhibit different potencies and pharmacokinetic profiles. The creation of C3-substituted 1H-indazoles with defined quaternary stereocenters represents a significant step toward developing more selective and potent indazole-based therapeutic agents. pnrjournal.com

Applications and Future Directions in Chemical Biology and Drug Discovery

5-Methoxy-6-nitro-1H-indazole as a Chemical Probe

While not typically a final bioactive agent itself, this compound is a valuable research tool and synthetic intermediate. Its structure, featuring both a methoxy (B1213986) and a nitro group, provides unique electronic properties and functional handles for chemical modification. This makes it a useful starting material for creating more elaborate molecules designed to investigate biological systems.

The compound has been utilized in research settings for several purposes:

Synthesis of Bioactive Compounds: It serves as a precursor in the multi-step synthesis of novel indazole derivatives being tested for various therapeutic effects.

Probing Structure-Activity Relationships (SAR): By using it as a foundational structure, chemists can systematically add or alter functional groups to understand how specific structural changes affect a molecule's biological activity.

Development of Fluorescent Probes: The indazole core is part of the architecture of fluorescent probes used in biochemical assays. This compound can be employed as a building block in the preparation of such probes. myskinrecipes.com

Modulating Cellular Signaling: It has been investigated for its role in the synthesis of compounds that modulate cellular signaling pathways, particularly in neuroscience research. myskinrecipes.com

The presence of the nitro group is particularly significant, as its reduction to an amine group is a common strategy to create a key linkage point for further derivatization in the development of pharmacologically active agents.

Development of Indazole-Based Therapeutics

The indazole nucleus is a cornerstone in modern drug development, with several derivatives successfully commercialized as therapeutic agents. nih.govrsc.org These compounds have demonstrated efficacy across a range of diseases, validating the indazole scaffold's importance. researchgate.netnih.gov The versatility of this chemical framework allows for the development of treatments for cancer, infections, neurological conditions, and inflammatory disorders. nih.gov

Indazole derivatives have shown a wide spectrum of pharmacological activities, including:

Anticancer researchgate.netrsc.org

Antimicrobial researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Neuroprotective nih.gov

Anti-HIV researchgate.net

Antidiabetic mdpi.comtandfonline.com

The success of these agents has spurred further research into designing novel indazole analogs with improved properties such as enhanced potency, better solubility, and increased specificity. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Primary Application | Mechanism of Action |

|---|---|---|

| Pazopanib | Renal Cell Carcinoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) mdpi.commdpi.com |

| Axitinib | Renal Cell Carcinoma | Selective inhibitor of VEGFRs 1, 2, and 3 rsc.orgmdpi.com |

| Niraparib | Ovarian Cancer | Inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2 rsc.orgmdpi.com |

| Entrectinib | Solid Tumors (NTRK fusion-positive) | Inhibitor of TRK A, B, and C, ROS1, and ALK mdpi.com |

| Linifanib | Investigational (Cancer) | Multi-targeted ATP-competitive tyrosine kinase inhibitor rsc.orgmdpi.com |

| Benzydamine | Pain and Inflammation | Non-steroidal anti-inflammatory drug (NSAID) researchgate.netmdpi.com |

| Granisetron | Chemotherapy-induced Nausea | Serotonin 5-HT3 receptor antagonist researchgate.netmdpi.com |

Exploration of Novel Biological Targets

A key driver of indazole's success is its ability to be chemically modified to interact with a diverse range of biological targets. nih.gov Researchers have successfully designed indazole derivatives to inhibit specific enzymes and receptors implicated in various diseases. This has led to the identification of numerous molecular targets for this class of compounds. nih.gov

The primary focus has been on protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govrsc.org However, the scope of targets extends well beyond kinases. nih.gov

Table 2: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target(s) | Associated Disease Area(s) |

|---|---|---|

| Tyrosine Kinases | VEGFR, EGFR, FGFR, c-Met, Tie-2, EphB4 | Cancer, Angiogenesis nih.govnih.gov |

| Serine/Threonine Kinases | CDK2, HSP90, LRRK2, Pim-1, Pim-2, Pim-3, PDK1 | Cancer, Neurodegenerative Diseases nih.govnih.gov |

| DNA Repair Enzymes | PARP1, PARP2 | Cancer mdpi.com |

| Other Enzymes | Monoamine oxidases (MAOs), COX-2 | Neurodegenerative Diseases, Inflammation nih.gov |

| Bacterial Enzymes | Glutamate racemase | Bacterial Infections (Tuberculosis) nih.gov |

| Parasitic Enzymes | Trypanothione reductase (TryR) | Leishmaniasis tandfonline.com |

Structure-guided drug design and molecular docking studies have been instrumental in creating indazole analogs that exhibit high potency and selectivity for these targets. nih.govnih.gov For instance, specific derivatives have been engineered to be potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer drug resistance. nih.gov

Challenges and Opportunities in Indazole Drug Development

Despite the proven success of the indazole scaffold, its development into new therapeutics is not without challenges. However, these challenges are often coupled with significant opportunities for innovation.

Challenges:

Selectivity: As many indazole-based drugs target kinases, achieving selectivity can be difficult due to the highly conserved nature of the ATP-binding site across the kinome. Off-target effects can lead to undesirable side effects. nih.gov

Drug Resistance: As with many targeted therapies, particularly in oncology, cancer cells can develop resistance to indazole-based inhibitors through secondary mutations in the target protein or activation of bypass signaling pathways. mdpi.comnih.gov

Pharmacokinetics: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties, including good solubility and bioavailability, remains a significant hurdle in the development of any new chemical entity. nih.gov

Opportunities:

Structural Modification: The indazole core is highly amenable to chemical modification. nih.gov Techniques like Suzuki coupling and structure-based design allow for the rational synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Targeting Novel Pathways: The versatility of the scaffold allows for its application to novel and underexplored biological targets beyond kinases, such as enzymes involved in metabolic or infectious diseases. nih.govnih.gov